molecular formula C20H18ClN3O2 B2427189 2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one CAS No. 2097933-18-9

2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one

Cat. No. B2427189
CAS RN: 2097933-18-9
M. Wt: 367.83
InChI Key: FXDVNQNEHCEAOH-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one is a synthetic compound that belongs to the class of chemical compounds known as pyrrolidinylquinolones. It has been the focus of extensive scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.

Scientific Research Applications

Catalytic Applications and Material Synthesis

  • The synthesis and characterization of iron and cobalt dichloride complexes bearing quinoxalinyl-iminopyridines demonstrate their catalytic behavior towards ethylene reactivity. These complexes, activated by methylaluminoxane (MAO), exhibit good to moderate activities in ethylene oligomerization and polymerization. Such findings are crucial for developing new catalysts in polymer synthesis (Sun et al., 2007).

Molecular Structure and Interactions

  • Investigations into the molecular structure of 4-(2-chlorophenyl)pyrrolo[1,2-a]quinoxaline reveal insights into electron delocalization and π-π stacking interactions. This research is significant for understanding the chemical behavior and potential applications of quinoxaline derivatives in molecular electronics and material science (Castillo et al., 2013).

Photocleavable Protecting Groups

  • The exploration of the pixyl (Px) group as a novel photocleavable protecting group for primary alcohols opens avenues for its use in synthetic chemistry and photolabile protecting strategies, offering an innovative approach for the controlled release of functional groups (Mišetić & Boyd, 1998).

DNA Interaction and Cytotoxicity

  • Rhenium(I) organometallic compounds, featuring quinoxaline derivatives, exhibit significant DNA interaction and cytotoxicity against cancer cells. Such studies are fundamental for the development of new chemotherapeutic agents (Varma et al., 2020).

Electrochromic Properties

  • The synthesis and electrochromic properties of conducting copolymers of dioxocino- and dithiocino-quinoxalines with bithiophene highlight their potential in developing new electrochromic materials, which could be applied in smart windows, displays, and other electronic devices (Beyazyildirim et al., 2006).

Chemosensors for Metal Ions

  • C2-symmetrical hexaazatriphenylene derivatives, incorporating quinoxaline units, serve as efficient colorimetric and ratiometric fluorescence chemosensors for Zn2+. This work is crucial for environmental monitoring, biological studies, and the development of sensory devices (Zhang et al., 2013).

properties

IUPAC Name

2-(2-chlorophenyl)-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c21-16-6-2-1-5-14(16)11-20(25)24-10-9-15(13-24)26-19-12-22-17-7-3-4-8-18(17)23-19/h1-8,12,15H,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDVNQNEHCEAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one

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